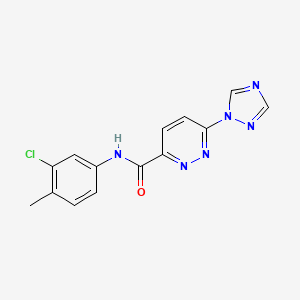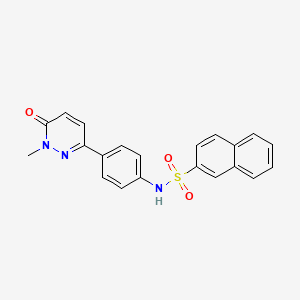
N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that could help infer the potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of intermediates such as indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification . The synthesis of thiazolyl derivatives, which share some structural similarities with the target compound, involves the substitution of the pyridine ring and the incorporation of a benzyl group . These methods could potentially be adapted for the synthesis of N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound likely includes a pyridine ring, as seen in related compounds , and a thiazole moiety, which is a common feature in molecules with potential biological activity . The presence of a 1,2,4-oxadiazol ring suggests that the compound could interact with biological targets through hydrogen bonding or dipole interactions .
Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of reactive functional groups. For instance, the acetamide moiety could be involved in nucleophilic substitution reactions, while the aromatic rings may participate in electrophilic substitution . The fluorine atoms on the benzyl group could influence the reactivity of the molecule, as fluorine is a strong electron-withdrawing group .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that the compound is likely to be lipophilic, which could affect its solubility and permeability . The difluorobenzyl group could increase the molecule's stability and resistance to metabolic degradation .
Relevant Case Studies
Although the provided papers do not include case studies on the exact compound, they do report on the biological activities of structurally related molecules. For example, N-(pyridin-4-yl)-(indol-3-yl)acetamides have been investigated for their antiallergic properties , and thiazolyl derivatives have been evaluated for their inhibitory activities against Src kinase and anticancer effects . These studies suggest that the compound may also possess significant biological activities, warranting further investigation.
Scientific Research Applications
Antibacterial Agents
Compounds similar to N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, particularly derivatives of 1,3,4-oxadiazole, have been studied for their antibacterial properties. For example, Ramalingam et al. (2019) synthesized derivatives of 1,3,4-oxadiazole and found them to possess significant antibacterial activity (Ramalingam et al., 2019).
Antimicrobial and Hemolytic Activities
Compounds similar to the target compound have been evaluated for antimicrobial and hemolytic activities. Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole and found that they exhibit activity against selected microbial species (Gul et al., 2017).
Src Kinase Inhibitory and Anticancer Activities
Similar compounds have been synthesized and evaluated for Src kinase inhibitory and anticancer activities. Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives and found them effective in inhibiting cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S/c23-17-8-6-15(18(24)10-17)11-25-19(29)13-31-20-9-7-16(12-26-20)22-27-21(28-30-22)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPCIMMZKXEYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NCC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)
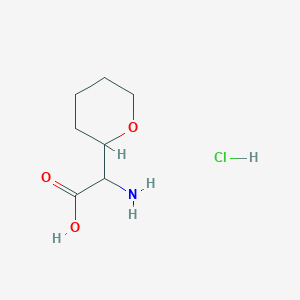
![2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3017115.png)
![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)
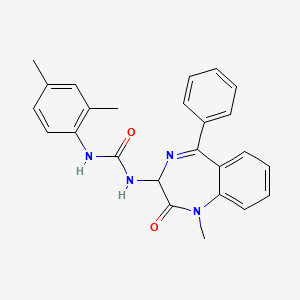
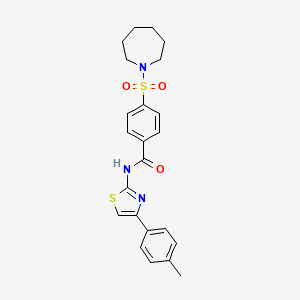
![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)
![1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017125.png)
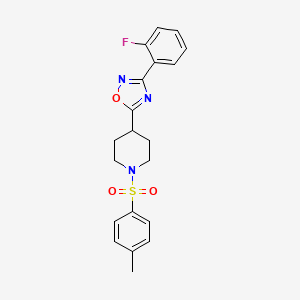

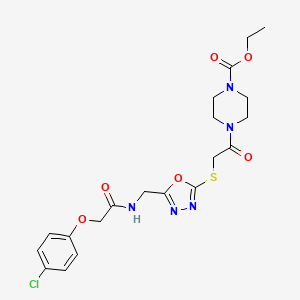
![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)
